molecular formula C27H16ClN3O B13121570 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine

2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine

Cat. No.: B13121570
M. Wt: 433.9 g/mol
InChI Key: OLYDVTKNHQZPMM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as transition metal complexes and solvents like dichloromethane or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions to ensure consistency and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Transition metal complexes like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: Shares the dibenzofuran moiety but lacks the triazine core.

    Biphenyl: Contains the biphenyl group but does not have the triazine or dibenzofuran components.

    Triazine Derivatives: Compounds like melamine and cyanuric acid, which have the triazine core but different substituents.

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is unique due to its combination of biphenyl, dibenzofuran, and triazine moieties. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H16ClN3O

Molecular Weight

433.9 g/mol

IUPAC Name

2-chloro-4-dibenzofuran-1-yl-6-(3-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H16ClN3O/c28-27-30-25(19-11-6-10-18(16-19)17-8-2-1-3-9-17)29-26(31-27)21-13-7-15-23-24(21)20-12-4-5-14-22(20)32-23/h1-16H

InChI Key

OLYDVTKNHQZPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=C5C6=CC=CC=C6OC5=CC=C4

Origin of Product

United States

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